molecular formula C58H66O15S2 B595586 法昔格列半水合物 CAS No. 1374598-80-7

法昔格列半水合物

货号 B595586
CAS 编号: 1374598-80-7
分子量: 1067.271
InChI 键: OJXYMYYDAVXPIK-IWKNALKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fasiglifam hemihydrate, also known as TAK-875, is a potent, selective, and orally active GPR40 agonist . It has been used in trials studying the treatment of type 2 diabetes mellitus . It enhances glucose-dependent insulin secretion and improves hyperglycemia in type 2 diabetic rats .


Synthesis Analysis

Fasiglifam was synthesized at Takeda Pharmaceutical Company in Osaka, Japan .


Molecular Structure Analysis

The molecular formula of Fasiglifam hemihydrate is C29H33O7.5S . Its molecular weight is 533.63 . The structure of Fasiglifam hemihydrate is complex, with multiple functional groups .


Chemical Reactions Analysis

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .


Physical And Chemical Properties Analysis

Fasiglifam hemihydrate has a molecular weight of 533.63 and a molecular formula of C29H33O7.5S .

科学研究应用

Antidiabetic Drug

Fasiglifam, also known as TAK-875, is a novel antidiabetic drug . It acts as an ago-allosteric modulator of FFAR1, a free fatty acid receptor 1 . It potentiates insulin secretion in a glucose-dependent manner by activating FFAR1 expressed in pancreatic β cells .

Improved Glycemic Control

Fasiglifam has shown significant improvement in glycemic control in patients with type 2 diabetes . It does this with a minimum risk of hypoglycemia .

Cooperativity with Endogenous Plasma Free Fatty Acids

Fasiglifam works cooperatively with endogenous plasma free fatty acids (FFAs) in human patients as well as diabetic animals . This cooperative action contributes to its potent pharmacological effects .

Ago-Allosteric Modulator of FFAR1

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) .

Potential Treatment for Type 2 Diabetes

Fasiglifam was developed as a first-in-class agent for the treatment of type 2 diabetes . It demonstrated effectiveness in lowering blood glucose in a 12-week phase 2 randomized double-blind placebo-controlled trial .

G-Protein–Coupled Receptor 40 (GPR40) Agonist

Fasiglifam is a G-protein–coupled receptor 40 (GPR40) agonist . GPR40 is a cell surface receptor expressed in the β-cells of human pancreatic islets . Stimulation of this receptor by fatty acids or administration of synthetic ligands like Fasiglifam has been shown to enhance glucose-related insulin secretion .

作用机制

Target of Action

Fasiglifam hemihydrate primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . This receptor is a G-protein coupled receptor for medium and long chain saturated and unsaturated fatty acids, playing a crucial role in glucose homeostasis . Fatty acid binding to FFAR1 increases glucose-stimulated insulin secretion and may also enhance the secretion of glucagon-like peptide 1 (GLP-1) .

Mode of Action

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA), indicating that these agonists may bind to distinct binding sites .

Biochemical Pathways

Fasiglifam’s interaction with FFAR1 leads to the potentiation of insulin secretion in a glucose-dependent manner . This is achieved by activating FFAR1 expressed in pancreatic β cells . The augmentation of glucose-induced insulin secretion by fasiglifam, γ-LA, or their combination was completely abolished in pancreatic islets of FFAR1-knockout mice .

Pharmacokinetics

The pharmacokinetics of Fasiglifam hemihydrate have been studied in subjects with varying degrees of renal function . The systemic exposure of Fasiglifam was found to decrease with decreasing renal function, while the exposure of its metabolite M-I increased . Hemodialysis had no effect on Fasiglifam or M-I exposure . In subjects with hepatic impairment, the systemic exposure of Fasiglifam was reduced by approximately 20-40% .

Result of Action

Fasiglifam significantly improved glycemic control in type 2 diabetes patients with a minimum risk of hypoglycemia . It potentiates insulin release in conjunction with plasma free fatty acids (FFAs) in vivo .

Action Environment

The insulinotropic effect of Fasiglifam was found to be suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that the action, efficacy, and stability of Fasiglifam are influenced by the levels of plasma FFAs, indicating a significant role of the metabolic environment in the drug’s action .

安全和危害

Fasiglifam can induce liver injury . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXYMYYDAVXPIK-IWKNALKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H66O15S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160191
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1067.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fasiglifam hemihydrate

CAS RN

1374598-80-7
Record name Fasiglifam hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374598807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasiglifam hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASIGLIFAM HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LDT91CH8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。